molecular formula C9H8N2O3 B2371660 methyl 2-[3-cyano-2-oxo-1(2H)-pyridinyl]acetate CAS No. 1699434-41-7

methyl 2-[3-cyano-2-oxo-1(2H)-pyridinyl]acetate

Cat. No.: B2371660
CAS No.: 1699434-41-7
M. Wt: 192.174
InChI Key: NPKZMMTYBRKJKE-UHFFFAOYSA-N
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Description

Methyl 2-[3-cyano-2-oxo-1(2H)-pyridinyl]acetate is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a cyano group, an oxo group, and a pyridine ring, making it a versatile molecule in organic synthesis and medicinal chemistry.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[3-cyano-2-oxo-1(2H)-pyridinyl]acetate can be achieved through various methods. One common approach involves the cyanoacetylation of amines. This method typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions to yield cyanoacetamide derivatives . For instance, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can afford the target N-substituted cyanoacetamide compounds .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. This often includes the use of catalysts, controlled temperatures, and specific reaction times to ensure efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[3-cyano-2-oxo-1(2H)-pyridinyl]acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxo derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products.

Major Products Formed

The major products formed from these reactions include various substituted pyridine derivatives, which can have different functional groups depending on the reagents and conditions used.

Scientific Research Applications

Methyl 2-[3-cyano-2-oxo-1(2H)-pyridinyl]acetate has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Methyl cyanoacetate: A simpler compound with similar reactivity but lacks the pyridine ring.

    2-Cyanoacetamide: Another related compound used in the synthesis of heterocyclic compounds.

    Pyridine-2-carboxylic acid: A compound with a similar pyridine ring structure but different functional groups.

Uniqueness

Methyl 2-[3-cyano-2-oxo-1(2H)-pyridinyl]acetate is unique due to the combination of its cyano, oxo, and pyridine moieties, which confer distinct chemical and biological properties. This makes it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

methyl 2-(3-cyano-2-oxopyridin-1-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3/c1-14-8(12)6-11-4-2-3-7(5-10)9(11)13/h2-4H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPKZMMTYBRKJKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C=CC=C(C1=O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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